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Compound of Interest

Compound Name: 4-Chloro-3-isopropoxypyridine
Cat. No.: B12454163
Get Quote

Executive Summary

4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2) is a disubstituted pyridine derivative
characterized by an electron-deficient aromatic core (pyridine), a reactive electrophilic handle
(C4-chlorine), and a lipophilic electron-donating auxochrome (C3-isopropoxy group). In
medicinal chemistry, this scaffold is valued for its ability to introduce the 3-isopropoxypyridine
moiety—a structural motif that balances aqueous solubility with lipophilicity (LogP) while
providing a specific hydrogen-bond acceptor vector. It serves as a critical intermediate in the
synthesis of aminopyridine-based kinase inhibitors, where the C4-position is typically
functionalized via nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]
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Property Specification
IUPAC Name 4-Chloro-3-(propan-2-yloxy)pyridine
CAS Number 1395038-34-2

Molecular Formula

Molecular Weight 171.62 g/mol
Physical State Pale yellow to colorless oil or low-melting solid
Boiling Point ~240°C (Predicted)
LogP (Predicted) ~2.5
_ _ ~3.5 (Pyridine nitrogen is less basic due to Cl/O-
pKa (Conjugate Acid) ) )
inductive effects)
N Soluble in DCM, EtOAc, MeOH; sparingly
Solubility

soluble in water

Synthesis & Manufacturing Routes

The industrial preparation of 4-chloro-3-isopropoxypyridine typically avoids direct
chlorination of the pyridine ring due to poor regioselectivity. The preferred route utilizes N-oxide
activation, which directs nucleophilic chlorination to the 2- or 4-position.

The N-Oxide Route (Standard Protocol)

This pathway ensures the introduction of chlorine at the C4 position, leveraging the directing
effects of the C3-alkoxy group and the N-oxide functionality.

o O-Alkylation: 3-Hydroxypyridine is alkylated with 2-bromopropane (isopropyl bromide) using
a base (

or
) in DMF to yield 3-isopropoxypyridine.

o N-Oxidation: The pyridine nitrogen is oxidized using m-CPBA (meta-chloroperbenzoic acid)
or
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/catalyst to form 3-isopropoxypyridine N-oxide.

» Regioselective Chlorination: The N-oxide is treated with Phosphorus Oxychloride (

). The mechanism involves the formation of an activated phosphoryl intermediate, followed
by nucleophilic attack of chloride.

o Note: The bulky C3-isopropoxy group helps sterically shield the C2 position, favoring C4-
chlorination, although C2/C4 isomer separation is often required via distillation or
chromatography.

Synthesis Workflow Diagram
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Figure 1: Synthetic pathway via N-oxide activation.[1] Steric bulk at C3 favors C4 chlorination.

Reactivity Profile & Transformations

The 4-chloro-3-isopropoxypyridine scaffold is a "bifunctional” building block. The C4-chlorine
is the primary reactive site, highly susceptible to displacement due to the electron-withdrawing
nature of the pyridine nitrogen (especially when protonated or complexed).

Nucleophilic Aromatic Substitution ()

The most common application is the displacement of the chlorine atom by amines, phenols, or
thiols.

e Mechanism: Addition-Elimination.

e Conditions: Thermal heating (80—120°C) or microwave irradiation in solvents like NMP,
DMSO, or n-butanol. Acid catalysis (HCI) can activate the pyridine ring.
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o Application: Synthesis of 4-aminopyridines, a core motif in kinase inhibitors (e.g., ALK, EGFR
inhibitors).

Palladium-Catalyzed Cross-Coupling

o Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to form 3-isopropoxy-4-
arylpyridines.

o Buchwald-Hartwig: Amination with sterically hindered amines that fail under standard
conditions.
o Catalysts:

/XPhos are commonly employed to overcome the deactivating effect of the electron-rich
isopropoxy group (which makes the ring slightly less electrophilic than a simple
chloropyridine).

Reaction Network Diagram
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Figure 2: Divergent reactivity profile. The C4-Cl is the primary handle for diversity.
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Medicinal Chemistry Applications

The 3-isopropoxy group is not merely a bystander; it is a strategic design element in drug

discovery.

Lipophilicity Modulation: The isopropyl group adds steric bulk and lipophilicity (increasing
LogP) compared to a methoxy group. This is often used to fill hydrophobic pockets in
enzyme active sites (e.g., the ATP-binding pocket of kinases).

Conformational Control: The steric bulk of the isopropoxy group can force the adjacent
substituents (at C4) out of planarity, potentially improving selectivity for specific protein
isoforms.

Metabolic Stability: Isopropyl ethers are generally more stable to metabolic dealkylation than
methyl ethers, although they can still undergo oxidative dealkylation.

Case Study Context:

o Kinase Inhibitors: Analogous to the 3-benzyloxy or 3-fluoro motifs found in Crizotinib and
Lorlatinib intermediates, the 3-isopropoxy-4-chloro scaffold is used to synthesize "next-
generation” inhibitors where the alkoxy group interacts with the hinge region or solvent-
front residues of the kinase.

Handling & Safety

e Hazards: Like many halopyridines, this compound is likely irritating to eyes, skin, and the
respiratory system. It may cause sensitization.[2]

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Protect from moisture, as
the C4-chloride can slowly hydrolyze to the pyridone over extended periods in wet
conditions.

Protocol: All reactions involving

or high-temperature

should be conducted in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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